1,4-Dihydroxycyclohexanecarboxylic acid
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Overview
Description
Cyclohexanecarboxylic acid,1,4-dihydroxy-,cis-(9ci) is an organic compound with the molecular formula C8H12O4. This compound is a derivative of cyclohexane, where the carboxylic acid group is attached to the cyclohexane ring along with two hydroxyl groups in the cis configuration. It is a white solid at room temperature and is known for its applications in various chemical processes and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanecarboxylic acid,1,4-dihydroxy-,cis-(9ci) can be synthesized through the hydrogenation of terephthalic acid. The reaction involves the reduction of the aromatic ring of terephthalic acid to form the cyclohexane ring. The reaction is typically carried out under high pressure and temperature in the presence of a suitable catalyst such as palladium on carbon.
Industrial Production Methods
In industrial settings, the production of cyclohexanecarboxylic acid,1,4-dihydroxy-,cis-(9ci) involves the catalytic hydrogenation of terephthalic acid. The process is optimized to achieve high yields and purity of the desired product. The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient conversion.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxylic acid,1,4-dihydroxy-,cis-(9ci) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of cyclohexane-1,4-dione or cyclohexane-1,4-dicarboxylic acid.
Reduction: Formation of cyclohexanemethanol.
Substitution: Formation of halogenated cyclohexane derivatives.
Scientific Research Applications
Cyclohexanecarboxylic acid,1,4-dihydroxy-,cis-(9ci) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclohexanecarboxylic acid,1,4-dihydroxy-,cis-(9ci) involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The carboxylic acid group can participate in acid-base reactions, affecting the pH and ionic balance in biological systems.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: Lacks the hydroxyl groups present in cyclohexanecarboxylic acid,1,4-dihydroxy-,cis-(9ci).
1,4-Cyclohexanedicarboxylic acid: Contains two carboxylic acid groups instead of hydroxyl groups.
Cyclohexane-1,4-diol: Contains hydroxyl groups but lacks the carboxylic acid group.
Uniqueness
Cyclohexanecarboxylic acid,1,4-dihydroxy-,cis-(9ci) is unique due to the presence of both hydroxyl and carboxylic acid groups in the cis configuration. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in chemistry, biology, and industry.
Properties
Molecular Formula |
C7H12O4 |
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Molecular Weight |
160.17 g/mol |
IUPAC Name |
1,4-dihydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O4/c8-5-1-3-7(11,4-2-5)6(9)10/h5,8,11H,1-4H2,(H,9,10) |
InChI Key |
AREHFTFBEDLLIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1O)(C(=O)O)O |
Origin of Product |
United States |
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